molecular formula C18H16FNO3S B7566596 4-ethoxy-N-(4-fluorophenyl)naphthalene-1-sulfonamide

4-ethoxy-N-(4-fluorophenyl)naphthalene-1-sulfonamide

Cat. No. B7566596
M. Wt: 345.4 g/mol
InChI Key: QHLFTGKBBVMHJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(4-fluorophenyl)naphthalene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-fluorophenyl)naphthalene-1-sulfonamide involves the inhibition of specific enzymes. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes such as acid-base balance, ion transport, and respiration. Inhibition of carbonic anhydrase by 4-ethoxy-N-(4-fluorophenyl)naphthalene-1-sulfonamide can lead to various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 4-ethoxy-N-(4-fluorophenyl)naphthalene-1-sulfonamide has various biochemical and physiological effects. Inhibition of carbonic anhydrase by this compound can lead to a decrease in the production of bicarbonate ions, which can affect pH regulation in the body. This compound has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential therapeutic agent for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

4-ethoxy-N-(4-fluorophenyl)naphthalene-1-sulfonamide has several advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of carbonic anhydrase, making it a useful tool for studying the role of this enzyme in various physiological processes. However, one limitation is that this compound is not very soluble in water, which can make it difficult to work with in certain experiments.

Future Directions

For the study of this compound include the development of this compound as a therapeutic agent, the study of its structure-activity relationship, and its use as a tool for studying the role of carbonic anhydrase in various physiological processes.

Synthesis Methods

4-ethoxy-N-(4-fluorophenyl)naphthalene-1-sulfonamide can be synthesized using various methods. One common method involves the reaction of 4-fluoronitrobenzene with naphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with ethoxyamine to produce 4-ethoxy-N-(4-fluorophenyl)naphthalene-1-sulfonamide. Other methods involve the use of different starting materials and reagents.

Scientific Research Applications

4-ethoxy-N-(4-fluorophenyl)naphthalene-1-sulfonamide has been used in various scientific research applications. One of the main applications is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. Studies have shown that this compound has potent inhibitory activity against certain enzymes, making it a potential therapeutic agent for the treatment of various diseases.

properties

IUPAC Name

4-ethoxy-N-(4-fluorophenyl)naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3S/c1-2-23-17-11-12-18(16-6-4-3-5-15(16)17)24(21,22)20-14-9-7-13(19)8-10-14/h3-12,20H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLFTGKBBVMHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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